molecular formula C12H22N4O8 B12499964 4-carbamimidamido-5-acetamido-6-(1,2,3-trihydroxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic acid hydrate

4-carbamimidamido-5-acetamido-6-(1,2,3-trihydroxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic acid hydrate

Cat. No.: B12499964
M. Wt: 350.33 g/mol
InChI Key: OELRRAURPSTFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zanamivir hydrate is a potent antiviral agent primarily used to treat and prevent influenza A and B. It is a neuraminidase inhibitor, which means it blocks the function of the viral neuraminidase protein, preventing the virus from spreading to other cells. Zanamivir hydrate is marketed under the brand name Relenza and is administered via inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zanamivir hydrate can be synthesized through several steps starting from N-acetyl-D-neuraminic acid. The process involves the conversion of carboxylic acid to ester prodrug, conversion of guanidine to acylguanidine, and substitution of carboxylic acid with bioisostere . The reaction conditions typically involve controlling the concentration and temperature of the solvent using water and acetone .

Industrial Production Methods: Industrial production of zanamivir hydrate involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Zanamivir hydrate undergoes various chemical reactions, including:

    Oxidation: Zanamivir hydrate can be oxidized under specific conditions, although this is not a common reaction for this compound.

    Reduction: Reduction reactions are also possible but less common.

    Substitution: Substitution reactions involving the guanidine group are more typical.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may lead to the formation of various oxidized derivatives, while substitution reactions can yield different guanidine-substituted compounds .

Comparison with Similar Compounds

Uniqueness: Zanamivir hydrate is unique in its method of administration (inhalation) and its specific binding affinity to the neuraminidase enzyme. This makes it particularly effective in targeting respiratory infections and reducing the duration of influenza symptoms .

Properties

IUPAC Name

3-acetamido-4-(diaminomethylideneamino)-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O7.H2O/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17;/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELRRAURPSTFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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